N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(3-bromophenyl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN7O/c1-22-13-12(20-21-22)14(18-8-17-13)23-6-9(7-23)15(24)19-11-4-2-3-10(16)5-11/h2-5,8-9H,6-7H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNCWODFQDAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)Br)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 388.22 g/mol
- CAS Number : 1448066-43-0
The presence of the triazole and azetidine moieties in its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological investigation.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Triazole Derivative : The initial step involves the synthesis of a triazole derivative from 3-bromobenzoic acid through multi-step reactions including hydrazide formation and cyclization.
- Coupling Reaction : The triazole derivative is then coupled with azetidine derivatives to yield the final product.
Antimicrobial Activity
Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Triazole-containing compounds have also been evaluated for their anticancer activities. In vitro studies have demonstrated that such compounds can inhibit the proliferation of cancer cell lines. The specific activity of this compound needs to be assessed through cell viability assays and apoptosis studies.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is evidence suggesting that triazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
-
Antioxidant Activity : A study evaluating thieno[2,3-c]pyrazole compounds showed significant antioxidant effects against oxidative stress in fish erythrocytes. This suggests that triazole derivatives may also possess protective effects against oxidative damage in human cells.
Compound Type Control Toxicity (4-nonylphenol) With Amino-Carboxamide Altered Erythrocytes % 1 ± 0.3 40.3 ± 4.87 12 ± 1.03 - Pharmacological Screening : Various derivatives of triazoles have been screened for their pharmacological properties, revealing a spectrum of activities including antibacterial and antifungal effects.
Scientific Research Applications
Biological Activities
Research indicates that the compound exhibits a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Antiviral Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Anticancer Research :
- Antimicrobial Testing :
Q & A
Q. What are the optimal synthetic routes for N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide?
Methodological Answer:
- Step 1: Synthesize the triazolo-pyrimidine core via cyclocondensation of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with a suitable carbonyl source (e.g., ethyl chloroformate) under reflux in anhydrous THF.
- Step 2: Functionalize the azetidine ring by coupling the triazolo-pyrimidine intermediate with azetidine-3-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in DMF.
- Step 3: Introduce the 3-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling, using a palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in toluene at 80–100°C.
- Optimization: Apply statistical experimental design (e.g., factorial design) to screen reaction parameters (temperature, solvent, catalyst loading) and reduce trial-and-error approaches .
Key Challenges:
- Regioselectivity during triazolo-pyrimidine formation.
- Purification of intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane).
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis:
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Use - and -NMR in DMSO-d₆ to confirm the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and triazolo-pyrimidine protons (δ 8.0–9.5 ppm).
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-NMR or HSQC can resolve overlapping signals in the triazole moiety.
- X-ray Crystallography:
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Grow single crystals via slow evaporation in ethanol/water (1:1). Analyze the azetidine ring puckering and bromophenyl dihedral angles to confirm stereoelectronic properties .
- Mass Spectrometry:
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High-resolution ESI-MS (positive mode) to verify molecular weight (expected [M+H]⁺ ~470–475 Da).
Validation: Cross-reference with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can computational methods predict the reactivity and target-binding modes of this compound?
Methodological Answer:
- Quantum Chemical Calculations:
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Perform reaction path searches (e.g., IRC analysis) to identify transition states for triazolo-pyrimidine ring formation using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Docking:
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Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Focus on the azetidine carboxamide’s hydrogen-bonding potential and bromophenyl’s hydrophobic interactions.
- MD Simulations:
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Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments. Analyze RMSD and ligand-protein contact maps.
Contradiction Handling: If computational predictions conflict with experimental IC₅₀ data, re-examine protonation states or solvation models .
Q. How should researchers address contradictory data in biological activity assays for this compound?
Methodological Answer:
- Variable Control:
- Standardize assay conditions (e.g., ATP concentration in kinase assays, pH, temperature).
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding.
- Data Analysis:
- Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% affecting solubility).
- Use Bayesian statistics to quantify uncertainty in EC₅₀ measurements .
- Reproducibility:
- Share raw datasets and protocols via repositories like Zenodo to enable meta-analysis.
Q. What strategies enable regioselective functionalization of the triazolo-pyrimidine core?
Methodological Answer:
- Protecting Groups:
- Temporarily block the azetidine nitrogen with a Boc group to direct electrophilic substitution to the pyrimidine C5 position.
- Catalytic Systems:
- Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with directing groups like pyridine) for selective halogenation or cross-coupling .
- Oxidative Methods:
- Employ iodine(III) reagents (e.g., PhI(OAc)₂) for oxidative cyclization to install aryl groups without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
